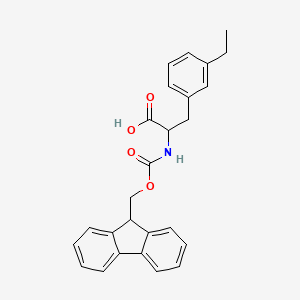

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque est un composé organique synthétique qui appartient à la classe des acides aminés. Il présente une structure complexe avec un groupe protecteur fluorenylméthoxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique pour protéger le groupe amino pendant les réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque implique généralement plusieurs étapes :

Matières premières : La synthèse commence par des matières premières disponibles dans le commerce telles que le 3-éthylbenzaldéhyde et le fluorèneméthanol.

Formation d'un intermédiaire : La première étape consiste à former un composé intermédiaire par une série de réactions, notamment la condensation et la réduction.

Protection Fmoc : L'intermédiaire est ensuite mis à réagir avec le chlorure de fluorenylméthoxycarbonyle (Fmoc-Cl) pour introduire le groupe protecteur Fmoc.

Formation du produit final :

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.

Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

L'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque a diverses applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément de base dans la synthèse de peptides et d'autres molécules complexes.

Biologie : Étudié pour son rôle potentiel dans les processus biologiques et les interactions avec les protéines.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe Fmoc protège le groupe amino pendant les réactions, ce qui permet des modifications sélectives. Le composé peut influencer diverses voies biochimiques, selon sa structure spécifique et ses groupes fonctionnels.

Mécanisme D'action

The mechanism of action of 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group protects the amino group during reactions, allowing for selective modifications. The compound may influence various biochemical pathways, depending on its specific structure and functional groups.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-(3-éthylphényl)-2-aminopropanoïque : Manque le groupe protecteur Fmoc, ce qui le rend plus réactif.

Acide 2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque : Structure similaire mais sans le groupe 3-éthylphényl.

Unicité

L'acide 3-(3-éthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)propanoïque est unique en raison de la présence à la fois du groupe 3-éthylphényl et du groupe protecteur Fmoc. Cette combinaison permet des interactions et des réactions spécifiques qui ne sont pas possibles avec des composés plus simples.

Propriétés

Formule moléculaire |

C26H25NO4 |

|---|---|

Poids moléculaire |

415.5 g/mol |

Nom IUPAC |

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |

Clé InChI |

ZHVUZQGSPAPSKT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.